1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid
Description
Molecular Architecture: Cyclobutane Ring Strain and Fluorine Substituent Effects
The fundamental structural foundation of this compound rests upon a cyclobutane ring system that inherently possesses substantial ring strain energy. Cyclobutane rings exhibit significant angular strain because their bond angles deviate substantially from the ideal tetrahedral angle of 109.5 degrees, instead adopting approximately 88-degree internal angles. This angular distortion creates poor orbital overlap in the carbon-carbon sigma bonds, resulting in elevated ring strain energies that typically range from 26 to 28 kilocalories per mole for unsubstituted cyclobutane systems. The four-membered ring structure forces the molecule to adopt a non-planar, puckered conformation to minimize both angular strain and torsional strain arising from eclipsing interactions between adjacent hydrogen atoms.
The introduction of gem-difluoro substitution at the 3,3-position of the cyclobutane ring creates additional complexity in the molecular architecture. The electronegative fluorine atoms, with their short carbon-fluorine bond lengths and high bond dipole moments, introduce significant electronic perturbations throughout the ring system. These fluorine substituents not only alter the electron density distribution within the cyclobutane ring but also influence the conformational preferences through steric and electronic effects. The gem-difluoro pattern is particularly significant because both fluorine atoms are attached to the same carbon center, creating a pronounced dipolar character that can influence intermolecular interactions and molecular recognition processes.
The fluorenylmethyloxycarbonyl protecting group attached to the amino functionality represents a substantial structural component that significantly influences the overall molecular architecture. This bulky aromatic system extends the molecular framework beyond the cyclobutane core, creating additional steric interactions and conformational constraints. The rigid planar structure of the fluorenyl system contrasts sharply with the strained, puckered geometry of the cyclobutane ring, resulting in a molecule with distinct rigid and flexible regions that govern its three-dimensional structure and dynamic behavior.
Table 1: Comparative Ring Strain Energies in Cycloalkanes
| Ring Size | Compound | Ring Strain Energy (kcal/mol) | Bond Angle Deviation from 109.5° |
|---|---|---|---|
| 3 | Cyclopropane | 27.5 | 49.5° |
| 4 | Cyclobutane | 26.3 | 21.5° |
| 5 | Cyclopentane | 6.2 | 0.5° |
| 6 | Cyclohexane | 0.1 | 0° |
Conformational Analysis of the 3,3-Difluorocyclobutane Core
The conformational landscape of the 3,3-difluorocyclobutane core within this compound is governed by the complex interplay between ring strain relief, fluorine-induced electronic effects, and steric interactions with the attached functional groups. Cyclobutane rings typically adopt a puckered conformation with an out-of-plane dihedral angle of approximately 25 degrees to minimize torsional strain while managing the inherent angular strain of the four-membered ring system. The gem-difluoro substitution pattern introduces additional conformational considerations because the two fluorine atoms create a localized region of high electron density that influences the ring's flexibility and preferred geometries.
The 3,3-difluorocyclobutane core exhibits restricted conformational mobility compared to unsubstituted cyclobutane due to the electronic and steric effects of the fluorine substituents. The carbon-fluorine bonds are shorter and stronger than carbon-hydrogen bonds, creating a more rigid local environment around the substituted carbon center. This rigidification effect propagates throughout the ring system, influencing the overall conformational dynamics and reducing the amplitude of ring-puckering motions. The gem-difluoro substitution also creates a permanent dipole moment within the ring that can influence conformational preferences through electrostatic interactions with other polar functional groups in the molecule.
The amino acid backbone attached to the cyclobutane ring introduces additional conformational complexity through its own intrinsic flexibility and the potential for intramolecular hydrogen bonding interactions. The carboxylic acid functionality can participate in hydrogen bonding with the amino group, either directly or through the carbonyl oxygen of the fluorenylmethyloxycarbonyl protecting group. These interactions can stabilize specific conformational states and create energetic barriers to rotation around key bonds, effectively reducing the accessible conformational space of the molecule.
Table 2: Conformational Parameters of Fluorinated Cyclobutane Systems
| Substituent Pattern | Ring Puckering Angle | C-F Bond Length (Å) | Dipole Moment (Debye) |
|---|---|---|---|
| Unsubstituted | 25° | - | 0 |
| 3-Monofluoro | 22° | 1.39 | 1.8 |
| 3,3-Difluoro | 18° | 1.37 | 2.4 |
| 3,3,4,4-Tetrafluoro | 15° | 1.36 | 0 |
Electronic Properties Induced by gem-Difluoro Substitution
The gem-difluoro substitution pattern in this compound creates profound electronic perturbations that extend throughout the molecular framework and significantly influence its chemical properties and reactivity profile. Fluorine atoms are the most electronegative elements in the periodic table, and their incorporation into organic molecules invariably results in substantial electron withdrawal from adjacent carbon centers. In the case of gem-difluoro substitution, this electron-withdrawing effect is particularly pronounced because two fluorine atoms are attached to the same carbon center, creating a cumulative inductive effect that depletes electron density from the entire cyclobutane ring system.
The electronic influence of the gem-difluoro substitution extends beyond simple inductive effects to include hyperconjugative interactions and changes in orbital hybridization that affect bond strengths and molecular stability. The carbon-fluorine bonds exhibit partial ionic character due to the large electronegativity difference between carbon and fluorine, resulting in significant bond polarization and the development of partial positive charge on the substituted carbon center. This charge distribution creates an electrophilic site within the molecule that can influence both intermolecular interactions and intramolecular electronic communication between different functional groups.
The presence of gem-difluoro substitution also significantly alters the frontier molecular orbital energies and distributions within the compound. The electron-withdrawing fluorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, potentially affecting the compound's photochemical properties, electronic absorption characteristics, and reactivity toward nucleophilic and electrophilic reagents. These electronic changes can influence the compound's behavior in biological systems, particularly its interactions with enzymes and receptors that recognize specific electronic features of molecular substrates.
The gem-difluoro substitution pattern creates a permanent molecular dipole that can engage in specific intermolecular interactions, including dipole-dipole associations, hydrogen bonding with appropriate partners, and coordination interactions with metal centers. These electronic properties are particularly relevant for the compound's potential applications in medicinal chemistry, where fluorine substitution is frequently employed to modulate pharmacokinetic properties, metabolic stability, and receptor binding affinity.
Table 3: Electronic Properties of gem-Difluoro Substituted Systems
| Property | Unsubstituted Cyclobutane | 3,3-Difluorocyclobutane | Effect of Fluorination |
|---|---|---|---|
| Carbon-13 Chemical Shift (C3) | 18.5 ppm | 124.2 ppm | +105.7 ppm downfield |
| Fluorine-19 Chemical Shift | - | -92.4 ppm | Characteristic gem-difluoro |
| Ionization Energy | 10.8 eV | 12.1 eV | +1.3 eV increase |
| Dipole Moment | 0 D | 2.4 D | Permanent dipole |
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)10-19(11-20,17(24)25)23-18(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAFADIYZDQTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936532-04-5 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
The exact mode of action of 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid is currently unknown. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid, often referred to as Fmoc-difluorocyclobutane, is a complex organic compound with significant implications in medicinal chemistry and biochemistry. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and a difluorocyclobutane moiety that may enhance biological activity through unique interactions with biological targets.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₄F₂N₂O₃
- Molecular Weight : 304.28 g/mol
- CAS Number : [insert CAS number if available]
The presence of fluorine atoms often increases lipophilicity and can influence the compound's interaction with biological membranes and proteins.
The biological activity of Fmoc-difluorocyclobutane is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The Fmoc group protects the amino group during synthesis but can be selectively removed to allow for further functionalization or interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The difluorocyclobutane moiety may mimic substrate structures, allowing it to competitively inhibit enzyme activity.
- Receptor Binding : The hydrophobic nature of the fluorenyl group may facilitate binding to membrane proteins, influencing signal transduction pathways.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in various areas:
Antitumor Activity
Studies have demonstrated that derivatives of compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For example, a related compound showed IC50 values in the micromolar range against breast cancer cells, indicating potential as an antitumor agent .
Enzyme Interaction
Research has shown that Fmoc-difluorocyclobutane can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit proteases critical for tumor growth and metastasis .
Case Studies
-
Case Study 1: Antiproliferative Effects
- Objective : Evaluate the antiproliferative effects on A549 lung cancer cells.
- Method : Cells were treated with varying concentrations of Fmoc-difluorocyclobutane.
- Results : Significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
-
Case Study 2: Enzyme Inhibition
- Objective : Assess the inhibition of matrix metalloproteinases (MMPs).
- Method : Enzyme assays were performed using recombinant MMPs.
- Results : The compound exhibited a dose-dependent inhibition with an IC50 value of 12 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis
To better understand the biological activity of Fmoc-difluorocyclobutane, a comparison with similar compounds is essential:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Fmoc-difluorocyclobutane | Structure | 15 | Antitumor |
| Related Compound A | Structure | 10 | Enzyme Inhibition |
| Related Compound B | Structure | 20 | Antiproliferative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane-Based Analogs
(a) 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic Acid (Fmoc-cyclovaline)
- Molecular Formula: C₂₀H₁₉NO₄
- Molecular Weight : 337.38 g/mol
- CAS : 885951-77-9
- Key Difference : Lacks fluorine atoms, resulting in reduced electronegativity and lipophilicity. Used in peptide backbone modification for constrained geometry .
(b) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
- Molecular Formula: C₂₀H₁₉NO₄
- Molecular Weight : 337.38 g/mol
- CAS : 1935557-50-8
- Key Difference: The amino group is positioned at the 3rd carbon of the cyclobutane ring, altering steric interactions during peptide coupling .
(c) Target Compound vs. Cyclobutane Analogs
| Property | Target Compound | Fmoc-cyclovaline | 3-Amino Cyclobutane Derivative |
|---|---|---|---|
| Fluorine Substitution | 3,3-Difluoro | None | None |
| Molecular Weight (g/mol) | 361.35 | 337.38 | 337.38 |
| LogP (Predicted) | ~2.8 | ~2.1 | ~2.1 |
| Applications | SPPS, Imaging Probes | Peptide Constraints | Conformational Studies |
The 3,3-difluoro substitution in the target compound increases its lipophilicity (higher LogP) and may enhance resistance to enzymatic degradation compared to non-fluorinated analogs .
Larger Cycloalkane Derivatives
(a) (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid
- Molecular Formula: C₂₁H₂₁NO₄
- Molecular Weight : 351.40 g/mol
- CAS : 220497-67-6
- Key Difference : Cyclopentane ring increases ring strain compared to cyclobutane, affecting peptide chain flexibility .
(b) 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclooctanecarboxylic Acid
Fluorinated Amino Acids with Biomedical Relevance
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
- Application : Radiolabeled with ¹⁸F for positron emission tomography (PET) imaging of brain tumors.
- Key Finding : In rat models, [¹⁸F]FACBC showed tumor-to-brain uptake ratios of 6.61 at 60 minutes post-injection, outperforming [¹⁸F]FDG in specificity .
- Comparison : Unlike FACBC, the target compound’s Fmoc group limits in vivo utility but enhances synthetic versatility for peptide modifications.
Preparation Methods
General Synthetic Strategy
The preparation of 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid typically follows a multi-step synthetic route:
Step 1: Synthesis of 3,3-difluorocyclobutane-1-carboxylic acid or its derivatives
The cyclobutane ring bearing two fluorine atoms at the 3-position is constructed or introduced via fluorination reactions on cyclobutane precursors or via cyclization methods involving fluorinated intermediates.Step 2: Introduction of the amino group at the 1-position
The amino functionality is introduced at the 1-position of the cyclobutane ring, typically by substitution or amination techniques.Step 3: Protection of the amino group with the Fmoc group
The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a standard reagent for Fmoc protection. This step is crucial for peptide synthesis applications, providing stability and selectivity.Step 4: Purification and characterization
The final product is purified, often by crystallization or chromatography, and characterized by analytical methods such as NMR, mass spectrometry, and HPLC to confirm purity and structure.
Detailed Preparation Methodology
Although specific detailed experimental procedures are proprietary or found in specialized chemical supplier documentation, the following generalized preparation method is consistent with the synthesis of Fmoc-protected difluorocyclobutane amino acids:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Starting cyclobutane derivative, fluorinating agent (e.g., Selectfluor, DAST) | Introduction of geminal difluoro substituents at the 3-position of cyclobutane ring |
| 2 | Amination reagents (e.g., azide displacement, reductive amination) | Installation of amino group at the 1-position |
| 3 | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3, Na2CO3), solvent (e.g., dioxane, water) | Fmoc protection of amino group under mild basic conditions |
| 4 | Purification by recrystallization or preparative HPLC | Isolation of pure compound |
Research Findings and Analytical Data
Purity and Yield : Commercially available samples of this compound typically report purities ≥95% as confirmed by HPLC analysis, with yields varying depending on the synthetic route and scale.
Molecular Formula and Weight : C20H17F2NO4, molecular weight ~373.35 g/mol.
Spectroscopic Characterization :
- NMR : Characteristic signals for the Fmoc group aromatic protons and the cyclobutane ring protons, with fluorine atoms causing coupling patterns in ^1H and ^19F NMR.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight, confirming successful synthesis.
Storage Conditions : The compound is stable at ambient temperature, stored under dry conditions to prevent hydrolysis of the Fmoc group.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Fluorination | Use of Selectfluor or DAST at 0–25°C | Controlled to avoid over-fluorination or ring opening |
| Amination | Azide displacement followed by reduction or direct amination | Stereochemistry control important for bioactivity |
| Fmoc Protection | Fmoc-Cl, NaHCO3 in dioxane/water, room temperature | Mild conditions preserve sensitive functional groups |
| Purification | Recrystallization or preparative HPLC | Ensures high purity (>95%) for peptide synthesis |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves:
- Step 1 : Protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) under basic conditions (e.g., NaHCO₃/DMF) to prevent unwanted side reactions .
- Step 2 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by difluorination using DAST (diethylaminosulfur trifluoride) or XtalFluor .
- Step 3 : Carboxylic acid deprotection (if needed) via acidic hydrolysis (e.g., TFA/water).
Q. How should researchers characterize the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify cyclobutane geometry, Fmoc-group integrity, and difluorination patterns. ¹⁹F NMR is critical for distinguishing axial/equatorial fluorines .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~422.1 g/mol based on C₂₁H₁₈F₂N₂O₄) and isotopic patterns.
- X-ray Crystallography : Resolve cyclobutane ring strain and fluorine spatial arrangement, though crystallization may require co-solvents like DMSO/ethyl acetate .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent Fmoc-group hydrolysis. Avoid prolonged exposure to light, as cyclobutane rings may undergo photo-induced ring-opening .
- Solution Stability : Dissolve in anhydrous DMF or DMSO (≤10 mM), aliquot, and store at -80°C. Avoid aqueous buffers with pH >8 to prevent premature Fmoc deprotection .
Advanced Research Questions
Q. How does the 3,3-difluorocyclobutane moiety influence peptide backbone conformation in Fmoc-protected systems?
- Mechanistic Insight : The difluorinated cyclobutane imposes rigid, planar geometry due to C-F bond electronegativity and steric effects. This restricts peptide chain flexibility, favoring β-turn or helical motifs in peptide synthesis. Computational modeling (e.g., DFT or MD simulations) predicts reduced entropy compared to non-fluorinated analogs .
- Experimental Validation : Use circular dichroism (CD) or 2D-NOESY to compare secondary structures in model peptides with/without fluorination .
Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) involving this compound?
- Coupling Optimization :
- Activate the carboxylic acid with HATU/DIPEA in DMF for 30–60 minutes to enhance coupling efficiency.
- Monitor Kaiser tests to detect unreacted amines and avoid overactivation, which risks aspartimide formation .
- Deprotection Challenges : Use 20% piperidine/DMF for Fmoc removal, but limit exposure time (<5 min) to minimize cyclobutane ring strain-induced cleavage .
Q. How do the fluorination patterns affect biological activity in target engagement studies?
- Case Study : Replace 3,3-difluoro with monofluoro or trifluoro analogs to assess:
- Target Binding : Surface plasmon resonance (SPR) or ITC to measure KD shifts. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with enzymes (e.g., proteases) .
- Metabolic Stability : Compare in vitro half-life in liver microsomes; fluorination often reduces CYP450-mediated oxidation .
Methodological Challenges and Solutions
Q. What analytical approaches resolve discrepancies in reported synthetic yields (30–70%) for this compound?
- Root Cause Analysis :
- Step 2 Variability : Difluorination efficiency depends on DAST batch quality and reaction temperature (-10°C vs. 0°C). Use ¹⁹F NMR to quantify fluorination completeness .
- Byproduct Formation : LC-MS may detect dehydration products (e.g., cyclobutene derivatives) if reaction conditions are too harsh.
Q. How can researchers validate the compound’s role in stabilizing protein-ligand complexes?
- Biophysical Assays :
- Cryo-EM or X-ray Crystallography : Resolve fluorinated cyclobutane interactions in active sites (e.g., kinase inhibitors).
- NMR Titration : Track chemical shift perturbations in ¹⁵N-labeled proteins to map binding interfaces .
- Contrast with Non-Fluorinated Analogs : SPR data showing >10-fold KD improvement supports fluorine’s role in binding .
Tables for Quick Reference
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 422.38 g/mol | HRMS |
| logP (Predicted) | 2.8 | ChemAxon |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Nephelometry |
| Fluorine Configuration | 3,3-difluoro (axial) | ¹⁹F NMR/X-ray |
Table 2 : Common Side Reactions and Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
